molecular formula C11H18ClN3O2 B13232397 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride

2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride

Cat. No.: B13232397
M. Wt: 259.73 g/mol
InChI Key: KLMLIZCGYJZTDZ-UHFFFAOYSA-N
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Description

2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride is a heterocyclic compound that contains both oxadiazole and piperidine moieties. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Common reagents and conditions used in these reactions include sodium hydroxide, potassium permanganate, and palladium catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other oxadiazole and piperidine derivatives, such as:

The uniqueness of 2-[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride lies in its specific combination of oxadiazole and piperidine moieties, which confer distinct biological and chemical properties.

Properties

IUPAC Name

2-(oxolan-2-yl)-5-piperidin-2-yl-1,3,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-2-6-12-8(4-1)10-13-14-11(16-10)9-5-3-7-15-9;/h8-9,12H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMLIZCGYJZTDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NN=C(O2)C3CCCO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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